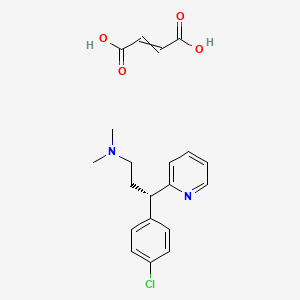
(S)-3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexchlorpheniramine maleate is a first-generation antihistamine used to treat allergic and vasomotor rhinitis, allergic conjunctivitis, and mild urticaria and angioedema . It is the S-enantiomer of chlorpheniramine, which means it is a more pharmacologically active form of the racemic mixture . Dexchlorpheniramine maleate is known for its potent antihistaminic properties, making it effective in alleviating symptoms associated with allergic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dexchlorpheniramine maleate can be synthesized through a series of chemical reactions involving the starting material chlorpheniramine. The synthesis involves the resolution of the racemic mixture of chlorpheniramine to obtain the S-enantiomer, which is then reacted with maleic acid to form the maleate salt . The reaction conditions typically involve the use of solvents such as methanol and dimethylformamide, and the pH is adjusted using sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of dexchlorpheniramine maleate involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the resolution of chlorpheniramine, followed by the formation of the maleate salt. The final product is purified through crystallization and filtration to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Dexchlorpheniramine maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .
Applications De Recherche Scientifique
Dexchlorpheniramine maleate has a wide range of scientific research applications:
Mécanisme D'action
Dexchlorpheniramine maleate exerts its effects by competing with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . By blocking these receptors, it prevents the typical symptoms of allergic reactions, such as itching, swelling, and vasodilation . The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpheniramine: The racemic mixture from which dexchlorpheniramine is derived.
Brompheniramine: Another first-generation antihistamine with similar uses but different chemical structure and potency.
Triprolidine: A first-generation antihistamine with a different chemical structure but similar pharmacological effects.
Uniqueness
Dexchlorpheniramine maleate is unique due to its higher potency compared to the racemic mixture of chlorpheniramine. This increased potency is attributed to the selective activity of the S-enantiomer, making it more effective in smaller doses .
Propriétés
Formule moléculaire |
C20H23ClN2O4 |
|---|---|
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/t15-;/m0./s1 |
Clé InChI |
DBAKFASWICGISY-RSAXXLAASA-N |
SMILES isomérique |
CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12462683.png)
![ethyl 5-fluoro-3-[(E)-morpholin-4-yldiazenyl]-1H-indole-2-carboxylate](/img/structure/B12462690.png)
![N-(4-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycinamide](/img/structure/B12462692.png)
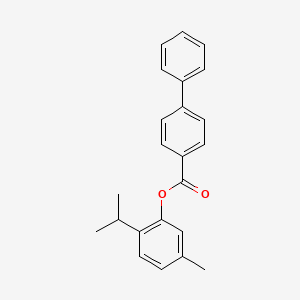
![tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-2(3H)-carboxylate](/img/structure/B12462709.png)
![methyl {[4-ethyl-5-(4-{[(2-methylphenyl)carbonyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12462724.png)
![N-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B12462731.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide](/img/structure/B12462736.png)
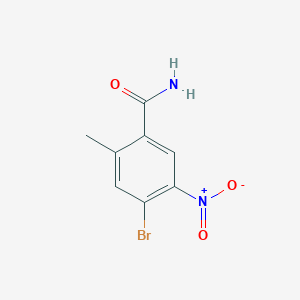
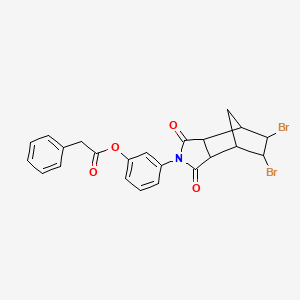
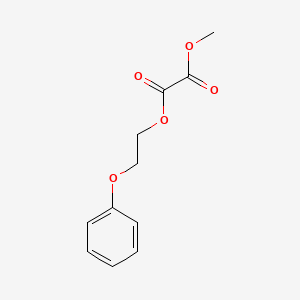
![4,5,6,7-Tetrachloro-2-[2-chloro-5-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462765.png)

![N-[2-(dimethylamino)ethyl]-12-oxo-5a,11a-dihydro-5,13-diazatetracene-4-carboxamide](/img/structure/B12462771.png)
